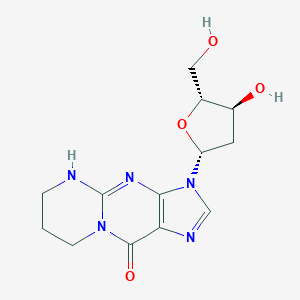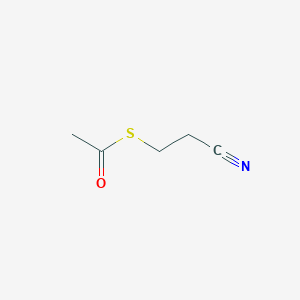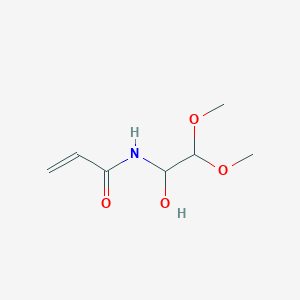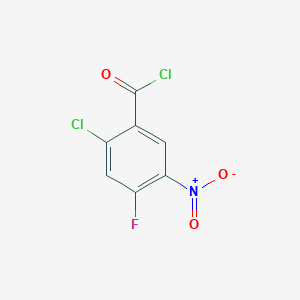
1,3-Dimethoxy-4-tert-butylcalix(4)arene
Vue d'ensemble
Description
1,3-Dimethoxy-4-tert-butylcalix(4)arene is a derivative of calixarene, a type of macrocyclic compound with a phenolic backbone. Calixarenes are known for their ability to form host-guest complexes with various molecules and ions, making them valuable in supramolecular chemistry. The tert-butyl groups at the 4-position and methoxy groups at the 1,3-positions enhance the compound’s solubility and stability, making it suitable for various applications.
Mécanisme D'action
Target of Action
The primary targets of 1,3-Dimethoxy-4-tert-butylcalix(4)arene are organomagnesium reagents and zinc bromide . These targets play a crucial role in the formation of mixed-metal calix4arene systems .
Mode of Action
This compound interacts with its targets through a reaction process. Different combinations of organomagnesium reagents and zinc bromide react with this compound to afford mixed-metal calix4arene systems . This interaction results in the formation of intriguing molecular structures .
Biochemical Pathways
The affected pathway involves the ring-opening polymerisation of ε-caprolactone . The downstream effects of this pathway include the formation of intriguing molecular structures and the capability of the systems to undergo ring-opening polymerisation under N2, air, or as melts .
Pharmacokinetics
The compound’s interaction with organomagnesium reagents and zinc bromide suggests that it may have significant bioavailability in systems where these targets are present .
Result of Action
The result of the action of this compound is the formation of mixed-metal calix4arene systems . These systems have intriguing molecular structures and are capable of the ring-opening polymerisation of ε-caprolactone .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of organomagnesium reagents and zinc bromide . These factors can affect the compound’s action, efficacy, and stability .
Analyse Biochimique
Biochemical Properties
Different combinations of organomagnesium reagents and zinc bromide react with 1,3-Dimethoxy-4-tert-butylcalix(4)arene to afford mixed-metal calix4arene systems . These systems are capable of the ring opening polymerisation of ε-caprolactone under N2, air, or as melts .
Cellular Effects
arene derivatives have been shown to exhibit cytotoxic activity against different human cancer cells.
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. It is known that calix4arene systems can form intriguing molecular structures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-4-tert-butylcalix(4)arene can be synthesized through a multi-step process involving the following steps:
Formation of the calixarene backbone: The initial step involves the condensation of p-tert-butylphenol with formaldehyde under basic conditions to form p-tert-butylcalix(4)arene.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethoxy-4-tert-butylcalix(4)arene undergoes various chemical reactions, including:
Substitution Reactions: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Complexation Reactions: The compound can form complexes with metal ions and organic molecules through host-guest interactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides and bases are commonly used for substitution reactions.
Complexation Reactions: Metal salts and organic molecules are used to form complexes under mild conditions.
Major Products
Substitution Products: Depending on the substituent introduced, various functionalized calixarenes can be obtained.
Complexes: Metal-calixarene complexes and organic molecule-calixarene complexes are the major products.
Applications De Recherche Scientifique
1,3-Dimethoxy-4-tert-butylcalix(4)arene has a wide range of scientific research applications, including:
Comparaison Avec Des Composés Similaires
Similar Compounds
p-tert-Butylcalix(4)arene: Lacks the methoxy groups, resulting in different solubility and complexation properties.
1,3-Dihydroxy-4-tert-butylcalix(4)arene: Contains hydroxyl groups instead of methoxy groups, affecting its reactivity and complexation behavior.
Uniqueness
1,3-Dimethoxy-4-tert-butylcalix(4)arene is unique due to its enhanced solubility and stability, which make it more suitable for applications requiring these properties.
Propriétés
IUPAC Name |
5,11,17,23-tetratert-butyl-26,28-dimethoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,27-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H60O4/c1-43(2,3)35-19-27-15-31-23-37(45(7,8)9)25-33(41(31)49-13)17-29-21-36(44(4,5)6)22-30(40(29)48)18-34-26-38(46(10,11)12)24-32(42(34)50-14)16-28(20-35)39(27)47/h19-26,47-48H,15-18H2,1-14H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNQRJYYUPMBIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OC)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OC)C(C)(C)C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H60O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B40628.png)
![4-Sulfocalix[4]arene](/img/structure/B40631.png)



![4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile](/img/structure/B40639.png)




